molecular formula C9H9FN2O2S B11726840 4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline

4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B11726840
M. Wt: 228.25 g/mol
InChI Key: NTSJTUJGPDBKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline is an organic compound with the molecular formula C9H9FN2O2S It is characterized by the presence of a fluorine atom, a nitro group, and a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aniline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom and methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methylsulfanyl)aniline
  • 4-Fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Uniqueness

4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methylsulfanyl group on the aniline ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

4-fluoro-N-(1-methylsulfanyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSJTUJGPDBKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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